molecular formula C8H8O3S B14868952 Ethyl 4-formylthiophene-2-carboxylate

Ethyl 4-formylthiophene-2-carboxylate

Cat. No.: B14868952
M. Wt: 184.21 g/mol
InChI Key: PFNCEZNSSDLOIF-UHFFFAOYSA-N
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Description

Ethyl 4-formylthiophene-2-carboxylate is a chemical compound with the molecular formula C8H8O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Ethyl 4-formylthiophene-2-carboxylate can be synthesized through various methods. One common synthetic route involves the condensation reaction of thiophene-2-carboxylic acid with ethyl formate under acidic conditions. Another method includes the use of Gewald synthesis, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Ethyl 4-formylthiophene-2-carboxylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-formylthiophene-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Ethyl 4-formylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its formyl group, which enhances its reactivity and expands its range of applications in various fields.

Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

ethyl 4-formylthiophene-2-carboxylate

InChI

InChI=1S/C8H8O3S/c1-2-11-8(10)7-3-6(4-9)5-12-7/h3-5H,2H2,1H3

InChI Key

PFNCEZNSSDLOIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CS1)C=O

Origin of Product

United States

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